molecular formula C12H24N2O4 B12976796 tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate

tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B12976796
M. Wt: 260.33 g/mol
InChI Key: XXMCIMFZMBRZPC-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (C10H17NO4)

  • Replaces the 6-amino-6-(2-hydroxyethyl) group with a ketone
  • Reduced hydrogen-bonding capacity
  • Increased ring planarity due to sp2 hybridized C6

Cyclobutyl 1,4-oxazepane-4-carboxylate (C10H17NO3)

  • Substitutes tert-butyl with cyclobutyl ester
  • Alters solubility profile through reduced steric bulk
  • Introduces strained cyclobutane ring affecting conformation

The parent 1,4-oxazepane (C5H11NO) lacks functionalization at positions 4 and 6, exhibiting greater conformational flexibility.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this specific compound remains unavailable, related structures provide insights:

  • Protein-ligand complexes : The 1,4-oxazepane ring appears in the crystal structure of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PDB 9HSS). The heterocycle adopts a chair-like conformation with equatorial substituents.
  • tert-Butyl derivatives : X-ray absorption spectroscopy of the tert-butyl radical reveals characteristic C1s→SOMO transitions at 282.6 eV, suggesting methods for probing electronic structure.
  • Boc-protected amines : Crystallographic studies of analogous Boc-amines show characteristic N-C(O) bond lengths of 1.34±0.02 Å and C-O-C angles of 116±2°.

Hypothetical crystal packing would likely involve:

  • Hydrogen bonds between hydroxyethyl OH and carboxylate oxygens
  • van der Waals interactions between tert-butyl groups
  • π-stacking of aromatic moieties if present

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)18-10(16)14-5-7-17-9-12(13,8-14)4-6-15/h15H,4-9,13H2,1-3H3

InChI Key

XXMCIMFZMBRZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(CCO)N

Origin of Product

United States

Preparation Methods

Formation of the 1,4-Oxazepane Ring

  • Starting from a suitable amino alcohol precursor , such as 6-amino-1,4-oxazepane derivatives, the ring is formed by cyclization under controlled conditions.
  • Cyclization can be promoted by heating in polar aprotic solvents like DMF or DMSO, often in the presence of a base to facilitate nucleophilic attack on a leaving group.
  • The ring closure step is critical to ensure the seven-membered oxazepane ring is formed without side reactions.

Protection of the Carboxylate as tert-Butyl Ester

  • The carboxylate group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) or tert-butyl chloroformate .
  • This reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane.
  • The reaction temperature is maintained around 0–25°C to prevent decomposition and side reactions.
  • The tert-butyl ester protects the carboxyl group during subsequent synthetic steps and can be removed under acidic conditions if needed.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization to form oxazepane Heating amino alcohol precursor in DMF at 80–100°C 60–75 Polar aprotic solvent promotes ring closure; reaction time 3–6 hours
2-Hydroxyethyl substitution Reaction with 2-hydroxyethyl bromide, base, DCM 50–65 Mild base (e.g., K2CO3), room temperature, 12–24 hours
tert-Butyl ester formation Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25°C 70–85 Reaction time 2–4 hours; careful temperature control to avoid side reactions

Purification and Characterization

  • After each step, the product is typically purified by extraction , filtration , and chromatography (flash column or preparative HPLC).
  • Characterization includes NMR spectroscopy , mass spectrometry (MS) , and LC-MS to confirm structure and purity.
  • Yields vary depending on reaction scale and conditions but generally range from 50% to 85% per step.

Research Findings and Optimization Notes

  • The cyclization step is sensitive to solvent and temperature; polar aprotic solvents and moderate heating favor higher yields.
  • The introduction of the 2-hydroxyethyl group requires stoichiometric control to prevent multiple substitutions.
  • Use of di-tert-butyl dicarbonate for esterification is preferred over tert-butyl chloroformate due to milder conditions and fewer side products.
  • Extended reaction times (up to 24 hours) at room temperature improve substitution efficiency without degradation.
  • Purification by preparative HPLC ensures high purity, critical for subsequent biological testing.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Typical Yield (%) Critical Parameters
Oxazepane ring formation Amino alcohol precursor, DMF, 80–100°C 60–75 Solvent polarity, temperature control
2-Hydroxyethyl functionalization 2-Hydroxyethyl bromide, base (K2CO3), DCM, RT 50–65 Stoichiometry, reaction time
tert-Butyl ester protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25°C 70–85 Temperature, base amount, reaction time

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyloxycarbonyl (Boc) protecting group, generating the free amine intermediate .

  • Basic Hydrolysis : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water cleaves the ester to produce the carboxylic acid .

Table 1: Ester Hydrolysis Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Acidic cleavageTFA/DCM, 25°CFree amine>85%
Basic hydrolysisLiOH, THF/H₂O, refluxCarboxylic acid75–90%

Amide Coupling and Functionalization

The primary amine group participates in coupling reactions with carboxylic acids or activated electrophiles. Key methodologies include:

  • HATU/TBTU-Mediated Coupling : In dichloromethane (DCM) or dimethylformamide (DMF), the amine reacts with carboxylic acids in the presence of coupling agents (e.g., HATU) and bases (e.g., triethylamine) .

  • Alkylation : Bis-alkylation using iodomethane and lithium bis(trimethylsilyl)amide (LiHMDS) in THF introduces methyl groups at the amine site .

Table 2: Representative Amide Coupling Reactions

SubstrateCoupling AgentSolventProductApplicationSource
Carboxylic acidHATU, DIPEADCMAmide derivativeDrug intermediate
Alkyl halideLiHMDS, THFTHFBis-alkylated amineStructural modification

Oxazepane Ring Modifications

The 1,4-oxazepane core undergoes ring-opening or functionalization under controlled conditions:

  • Cyclization : Prins-type reactions between carbonyls and olefins can form or modify the oxazepane ring, as demonstrated in interrupted carbonyl–olefin metathesis pathways .

  • Oxidation : The hydroxyl group in the 2-hydroxyethyl side chain is susceptible to oxidation, potentially forming ketones or aldehydes .

Protection/Deprotection Strategies

  • Boc Reinstatement : The free amine can be reprotected using di-tert-butyl dicarbonate (Boc₂O) in basic conditions .

  • PMB Protection : Diphenylphosphoryl azide (DPPA) and 4-methoxybenzyl alcohol introduce a 4-methoxybenzyl (PMB) group, which is later removed with TFA .

Mechanistic Insights

  • Esterification : Sulfuric acid catalyzes esterification between the carboxylic acid and alcohols, reversing hydrolysis.

  • Friedel-Crafts Alkylation : In interrupted carbonyl–olefin metathesis, Brønsted acids generate benzylic carbocations that undergo Friedel-Crafts alkylation .

Figure 1 : Simplified mechanism for HATU-mediated amide bond formation:

text
Amine + Carboxylic Acid → Activation (HATU/DIPEA) → Mixed Carbonate Intermediate → Amide Product

Scientific Research Applications

Overview

Tert-butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and various scientific research applications. This compound, with the molecular formula C11H21N2O4C_{11}H_{21}N_{2}O_{4} and a molecular weight of 231.29 g/mol, has garnered attention for its biological activities and potential therapeutic uses.

Medicinal Chemistry

This compound is primarily studied for its anticancer properties . Research indicates that similar oxazepane derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies using the MTT assay have shown that structural modifications, such as the introduction of hydroxyl groups, can enhance biological efficacy against human cancer cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship reveals that functional groups like hydroxyl and carboxyl moieties significantly influence biological activity. Systematic studies have demonstrated that specific modifications at defined positions on the oxazepane ring can either enhance or diminish anticancer properties .

Activity TypeObservations
AnticancerSignificant cytotoxicity in vitro against various cancer cell lines
AntimicrobialPotential activity against bacteria and fungi (based on analogous compounds)
Selective ToxicityInduces apoptosis in cancer cells while sparing normal cells

In Vitro Cytotoxicity

Research has highlighted the cytotoxic effects of oxazepane derivatives on human cancer cell lines. For instance:

  • A study demonstrated that compounds with hydroxyl and nitro substitutions exhibited increased cytotoxicity compared to their non-substituted counterparts .

Mechanism Insights

The mechanism by which these compounds exert their effects often includes:

  • Induction of apoptosis through activation of caspases.
  • Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, which is detrimental to cancer cells .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate involves its interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents at Position 6 Key Functional Groups Evidence ID
tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate C₁₂H₂₄N₂O₄ 260.33 Amino, 2-hydroxyethyl Amine, hydroxyl, Boc-protected ester -
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate C₁₀H₂₀N₂O₃ 216.28 Amino Amine, Boc-protected ester
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate C₁₀H₁₇NO₄ 215.24 Oxo (ketone) Ketone, Boc-protected ester
tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate C₁₁H₁₉NO₃ 213.27 Methylene Alkene, Boc-protected ester
tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate C₁₇H₃₁BrN₂O₄ 413.34 5-Bromopentanamido Bromoalkylamide, Boc-protected ester

Reactivity and Hydrogen Bonding

  • Target Compound: The dual presence of amino and hydroxyethyl groups enhances hydrogen-bonding capacity, facilitating interactions in crystal lattices (relevant to supramolecular chemistry) or biological targets. This is consistent with Etter’s graph-set analysis, where such groups form robust hydrogen-bonding networks .
  • Amino Variant (): Lacks the hydroxyethyl group, reducing polarity and hydrogen-bonding diversity. This may limit solubility in polar solvents compared to the target compound.
  • Oxo Variant () : The ketone group introduces electrophilic reactivity (e.g., nucleophilic additions) but lacks the nucleophilic amine or hydroxyl group, limiting its utility in peptide coupling or metal coordination.
  • Methylene Variant () : The sp²-hybridized methylene group restricts conformational flexibility and hydrogen bonding, making it less suitable for applications requiring directional interactions.

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the oxo and methylene derivatives.
  • Stability : All Boc-protected analogues (e.g., ) exhibit enhanced stability under basic conditions due to the tert-butyl ester’s resistance to hydrolysis.
  • Molecular Weight: The bromopentanamido derivative () has a significantly higher molecular weight (413.34 vs.

Biological Activity

tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate is a member of the oxazepane family, which comprises seven-membered heterocyclic compounds featuring nitrogen and oxygen atoms in their structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C12H23N2O4C_{12}H_{23}N_{2}O_{4}. Its structure includes a tert-butyl group and a hydroxyethyl side chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The oxazepane ring facilitates binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways, signal transduction mechanisms, and gene expression profiles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Properties : Similar compounds within the oxazepane class have demonstrated anti-inflammatory effects. These properties are essential for therapeutic approaches targeting chronic inflammatory conditions.
  • Anticancer Potential : Preliminary studies suggest that derivatives of oxazepanes can inhibit cancer cell growth. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

Several studies have explored the biological activities of oxazepane derivatives:

  • A study on a related compound indicated significant antioxidant activity comparable to established antioxidants like ascorbic acid . This suggests that modifications in the oxazepane structure can enhance or alter biological effects.
  • Another investigation focused on the anti-inflammatory effects of oxazepanes, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro . This positions them as potential leads for developing new anti-inflammatory drugs.

Comparative Analysis

The biological activity of this compound can be compared with other oxazepane derivatives:

Compound NameBiological ActivityReferences
Tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylateAntioxidant, anticancer
6-Methylene-1,4-oxazepane-4-carboxylic acid tert-butyl esterAnti-inflammatory
Tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylateAntioxidant

Q & A

What are the recommended synthetic methodologies for tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate, and how can reaction efficiency be optimized?

Basic Research Question
Synthesis typically involves multi-step routes, including ring-opening of epoxides, nucleophilic substitution, or reductive amination. For analogous 1,4-oxazepane derivatives, tert-butyl carbamate protection is critical to preserve amine functionality during reactions . Optimization strategies:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield amines, followed by acidic cleavage (e.g., TFA) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization for stereoisomer separation .
  • Yield Improvement : Catalytic hydrogenation (Pd/C or Raney Ni) for nitro or azide reductions, ensuring inert atmospheres to prevent side reactions .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Methodological Approach :

  • X-ray Crystallography : Resolve stereochemistry and verify bond angles/lengths (e.g., C–N bond lengths ~1.40 Å in oxazepane rings) .
  • NMR Spectroscopy :
    • ¹H NMR : Hydroxyethyl protons (δ 3.5–4.0 ppm) and Boc tert-butyl protons (δ 1.4 ppm) .
    • ¹³C NMR : Carbonyl (C=O) signals at ~155 ppm for Boc groups .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₅N₂O₄: calculated 289.1764) .

What strategies mitigate stereochemical challenges during the synthesis of this compound?

Advanced Research Question
Stereochemical control is critical due to the 1,4-oxazepane ring’s conformational flexibility:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in ring-closing steps .
  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru or Rh) to bias equilibrium toward desired diastereomers .
  • Crystallization-Induced Asymmetric Transformation : Leverage solvent polarity to isolate thermodynamically stable stereoisomers .

How do hydrogen-bonding interactions influence the crystallization and stability of this compound?

Advanced Research Question
Hydrogen bonding governs packing efficiency and thermal stability:

  • Graph Set Analysis : The hydroxyethyl group forms donor-acceptor chains (C(4) motifs) with oxazepane oxygen, stabilizing crystal lattices .
  • Thermogravimetric Analysis (TGA) : Compounds with extensive H-bonding networks exhibit higher decomposition temperatures (>200°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) disrupt H-bonding, leading to amorphous solids; use EtOH/H₂O mixtures for crystalline products .

How should researchers resolve contradictions in spectroscopic data during characterization?

Data Contradiction Analysis
Common discrepancies and solutions:

  • NMR Splitting vs. X-ray Data : Dynamic effects (e.g., ring puckering) may cause unexpected splitting; compare with static X-ray conformers .
  • Mass Spec vs. Elemental Analysis : Isotopic patterns (e.g., Cl⁻ adducts) may skew MS results; cross-validate with combustion analysis for C/H/N .
  • IR Absence of Expected Peaks : Hydrogen bonding (e.g., OH groups) broadens peaks; use deuterated solvents or FT-IR microscopy .

What are the critical safety protocols for handling this compound in laboratory settings?

Safety and Compliance
Based on analogous compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261/P271 precautions) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question
In Silico Strategies :

  • DFT Calculations : Optimize transition states for ring-opening reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria (e.g., water vs. THF) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

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